N-Boc Fluvoxamine-d3 chemical structure and properties
N-Boc Fluvoxamine-d3 chemical structure and properties
An In-depth Technical Guide to N-Boc Fluvoxamine-d3: Synthesis, Characterization, and Application as an Internal Standard in Bioanalysis
Abstract
This technical guide provides a comprehensive overview of N-Boc Fluvoxamine-d3, a critical tool in modern pharmaceutical analysis. We detail its chemical structure and physicochemical properties, outline a representative synthetic pathway, and provide an in-depth protocol for its application as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of Fluvoxamine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of this standard for bioanalytical method development, validation, and implementation in pharmacokinetic and clinical studies.
Introduction to N-Boc Fluvoxamine-d3
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used clinically for the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1][2][3] Accurate quantification of Fluvoxamine in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. N-Boc Fluvoxamine-d3 is a high-purity, stable isotope-labeled derivative of Fluvoxamine designed for this purpose.
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The Role of Deuterium ("-d3"): The "-d3" designation indicates that three hydrogen atoms on the methoxy group have been replaced with deuterium, a stable, heavy isotope of hydrogen.[4][5] This mass modification allows the internal standard to be distinguished from the unlabeled (or "light") analyte by a mass spectrometer.[6][7] Because the physicochemical properties of the deuterated and non-deuterated forms are nearly identical, they behave the same way during sample preparation and chromatographic separation. This co-elution is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is the gold standard for quantitative bioanalysis.[6]
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The N-tert-Butoxycarbonyl ("N-Boc") Group: The "N-Boc" group is a common amine-protecting group in organic synthesis.[8][9] In this molecule, it is attached to the primary amine of the aminoethoxy side chain. Its presence indicates that N-Boc Fluvoxamine-d3 is often a synthetic precursor to Fluvoxamine-d3 or can be used directly as an internal standard if the analytical method involves the quantification of an N-Boc derivative or if its modified properties (e.g., hydrophobicity) are advantageous for a specific extraction protocol. For most applications measuring the parent drug Fluvoxamine, the corresponding Fluvoxamine-d3 (without the Boc group) would be used, but this guide focuses on the N-Boc protected variant as a key chemical entity.
The use of a deuterated internal standard like N-Boc Fluvoxamine-d3 is critical for mitigating analytical variability. It effectively corrects for analyte loss during sample extraction, inconsistencies in instrument injection volume, and fluctuations in ionization efficiency caused by matrix effects, thereby ensuring the highest level of accuracy and precision in quantitative results.[7][10]
Physicochemical Properties and Characterization
The fundamental properties of N-Boc Fluvoxamine-d3 are summarized below. These data are critical for method development, including the preparation of stock solutions and the selection of appropriate analytical conditions.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate | [4] |
| CAS Number | 1185235-90-8 | [11][12][13] |
| Molecular Formula | C₂₀H₂₆D₃F₃N₂O₄ | [11][12][13] |
| Molecular Weight | 421.47 g/mol | [11][13] |
| Monoisotopic Mass | 421.22677213 Da | [4] |
| Typical Isotopic Purity | ≥98% | [7] |
| Typical Chemical Purity | >99% (by HPLC) | [7] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in methanol, acetonitrile, DMSO |
Synthesis and Quality Control
The synthesis of N-Boc Fluvoxamine-d3 is a multi-step process designed to precisely introduce both the deuterium atoms and the N-Boc protecting group. While the exact proprietary synthesis may vary between manufacturers, a chemically sound and representative pathway is described below.
Expert Rationale for the Synthetic Approach
The synthesis must be carefully staged. The deuterium label is introduced early via a deuterated Grignard reagent to ensure its stable incorporation into the carbon skeleton. The oxime formation and subsequent O-alkylation build the core Fluvoxamine structure. Finally, the N-Boc group is added under mild conditions to prevent side reactions. Each step requires purification to ensure the high chemical purity required for an analytical standard.
Representative Synthetic Pathway
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Step 1: Preparation of Deuterated Grignard Reagent. 1-bromo-4-(trideuteriomethoxy)butane is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent, 4-(trideuteriomethoxy)butylmagnesium bromide.
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Step 2: Ketone Formation. The Grignard reagent is added to 4-(trifluoromethyl)benzonitrile. Subsequent acidic hydrolysis of the intermediate yields the deuterated ketone, 5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentan-1-one. This is a standard approach for synthesizing ketones from nitriles.[1]
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Step 3: Oximation. The deuterated ketone is reacted with hydroxylamine (NH₂OH) to form the corresponding oxime. This reaction creates a mixture of E and Z isomers, which must be separated or characterized.[1][3]
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Step 4: O-Alkylation and Boc Protection. The oxime is O-alkylated using a suitable reagent like N-Boc-2-bromoethylamine in the presence of a base (e.g., sodium hydride). This step couples the side chain to the oxime nitrogen and introduces the N-Boc group in a single conceptual phase, yielding N-Boc Fluvoxamine-d3. Alternatively, alkylation could be performed with 2-bromoethylamine followed by a separate Boc-protection step using di-tert-butyl dicarbonate ((Boc)₂O).[9]
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